Phenyl 3-O-benzyl-1-thio-beta-D-glucopyranoside
Overview
Description
Phenyl 3-O-benzyl-1-thio-beta-D-glucopyranoside is a complex molecule . It is related to Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside, which is used in studying diverse ailments such as viral and bacterial infections .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a practical eight-step synthesis of a d-glucose protected with four different functionalities from commercially available diacetoned-glucose has been developed . In another study, a combination of laser spectroscopy in molecular jets and quantum mechanical calculations was used to characterize the aggregation preferences of phenyl-β-D-glucopyranoside (β-PhGlc) and phenyl-β-D-galactopyranoside (β-PhGal) homodimers .Molecular Structure Analysis
The molecular formula of Phenyl 3-O-benzyl-1-thio-beta-D-glucopyranoside is C19H22O5S . Its average mass is 362.440 Da and its monoisotopic mass is 362.118805 Da . The structure of this compound involves several CH•••π and OH•••π interactions that add stability to the aggregates .Scientific Research Applications
Biomarkers for Investigating Tobacco and Cancer
Hecht (2002) discusses the measurement of human urinary carcinogen metabolites, including derivatives of benzene and phenyl compounds, as biomarkers for investigating the relationship between tobacco use and cancer. These biomarkers provide insights into carcinogen dose, exposure delineation, and carcinogen metabolism in humans, highlighting the utility of phenyl derivatives in medical research (Hecht, 2002).
Benzoxaboroles: Chemistry and Applications
Adamczyk-Woźniak et al. (2009) review benzoxaboroles, derivatives of phenylboronic acids, underscoring their importance in organic synthesis and biological activities. This study emphasizes the role of phenyl derivatives as building blocks and protecting groups in organic chemistry, with applications extending to molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Transport Mechanisms in Biology
Alvarado and Monreal (1967) explore the active transport of phenyl-β-D-glucopyranosides in chicken small intestine, demonstrating the specificity of transport mechanisms for both the sugar moiety and the aglycon part. This research underlines the biochemical and physiological roles of phenyl derivatives in biological systems (Alvarado & Monreal, 1967).
Anticancer Potential of Cinnamic Acid Derivatives
De, Baltas, and Bedos-Belval (2011) review the anticancer potential of cinnamic acid derivatives, which are chemically related to phenyl acrylic acids. Their study sheds light on the medicinal relevance of phenyl derivatives, exploring their synthesis, biological evaluation, and therapeutic applications in cancer research (De, Baltas, & Bedos-Belval, 2011).
Phytochemistry and Therapeutic Applications
Naidu and Rajesh (2014) discuss the phytochemical composition and therapeutic applications of Pupalia lappacea, highlighting the presence of β-sitosterol-3-0-D–glucopyranoside among its phytochemicals. This review illustrates the potential therapeutic applications of compounds structurally related to glucopyranosides in traditional medicine (Naidu & Rajesh, 2014).
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5S/c20-11-15-16(21)18(23-12-13-7-3-1-4-8-13)17(22)19(24-15)25-14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMBAPQCLQUXNK-QQXKLLMISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)SC3=CC=CC=C3)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)SC3=CC=CC=C3)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-O-benzyl-b-D-thioglucopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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